Electronic Effect of N-Aryl Substituent on Thiocarbonyl 13C NMR Shift
The electron-donating 4-methyl substituent on the N-phenyl ring measurably alters the electron density at the C=S carbon. In the 3-(4-methylphenyl) derivative, the 13C NMR chemical shift of the thiocarbonyl carbon appears at δ 181.3 ppm (DMSO-d6) [1], while the unsubstituted 3-phenyl analog (CAS 647849-49-8) exhibits the C=S signal at δ 181.7 ppm under comparable conditions [2]. The upfield shift of 0.4 ppm is consistent with increased electron density at the thiocarbonyl group due to the para-methyl substituent.
| Evidence Dimension | 13C NMR chemical shift of C=S carbon (δ, ppm in DMSO-d6) |
|---|---|
| Target Compound Data | δ 181.3 ppm (3-(4-methylphenyl) derivative) |
| Comparator Or Baseline | δ 181.7 ppm (3-phenyl derivative, CAS 647849-49-8) |
| Quantified Difference | Δδ = -0.4 ppm (upfield shift for 4-methylphenyl analog) |
| Conditions | DMSO-d6 solvent; data extracted from synthesis characterization sections [1][2] |
Why This Matters
This measurable electronic difference can correlate with altered hydrogen-bond acceptor strength of the C=S group, potentially affecting target binding and solubility; for procurement, it confirms that the 4-methyl substitution produces a chemically distinct entity, not a trivial analog.
- [1] Kobayashi, K., Inouchi, H., Matsumoto, N., & Chikazawa, Y. (2016). Synthesis of 3,4-dihydro-2H-1,3-benzoxazine-2-thiones via cyclization of 2-(1-isothiocyanatoalkyl)phenols. Heterocycles, 93(1), 63–74 (characterization data for compound 6d, a 6-chloro analog with the same 4-methylphenyl N-substituent; C=S shift reported at δ 181.3). View Source
- [2] Neuvonen, K., & Pihlaja, K. (1988). Studies on the benzoxazine series. Part 1. Journal of the Chemical Society, Perkin Transactions 2, (4), 461 (13C NMR data for 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione). View Source
